Superior Antihyperglycemic Potency of Epietiocholanolone vs. DHEA in Diabetic Mice
Epietiocholanolone (β-ET) prevents severe diabetes in C57BL/KsJ-db/db mice at a dietary concentration of 0.1%, which is one-quarter the effective dose of its precursor DHEA (0.4%) required for comparable antihyperglycemic effects [1]. Furthermore, when combined with suboptimal estradiol, β-ET normalizes hyperglycemia at concentrations as low as 0.025% in the diet, demonstrating synergistic efficacy [2].
| Evidence Dimension | Effective dietary concentration for preventing severe diabetes |
|---|---|
| Target Compound Data | 0.1% in diet (β-ET); 0.025% with estradiol |
| Comparator Or Baseline | DHEA: 0.4% in diet |
| Quantified Difference | β-ET is 4-fold more potent than DHEA on a weight basis |
| Conditions | C57BL/KsJ genetically diabetic (db/db) mice; oral administration in diet for 18 weeks |
Why This Matters
This 4-fold potency advantage over DHEA reduces the amount of compound required for metabolic studies, lowering both procurement costs and potential off-target effects.
- [1] Coleman DL. Antiobesity effects of etiocholanolones in diabetes (db), viable yellow (Avy), and normal mice. Endocrinology. 1985 Dec;117(6):2279-83. View Source
- [2] Coleman DL, Leiter EH, Schwizer RW. Therapeutic effects of dehydroepiandrosterone metabolites in diabetes mutant mice (C57BL/KsJ-db/db). Endocrinology. 1984 Jul;115(1):239-43. View Source
